molecular formula C15H19NO4 B104680 [1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16221-67-3

[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

Cat. No.: B104680
CAS No.: 16221-67-3
M. Wt: 277.31 g/mol
InChI Key: GIFPZZQQRZLDRV-UHFFFAOYSA-N
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Description

[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is a synthetic organic compound. Its structure suggests it may have interesting properties due to the presence of phenethyloxy, propynyloxy, and carbamate functional groups. These groups can impart unique chemical and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate likely involves multiple steps:

    Formation of 1-Phenethyloxy-3-(2-propynyloxy)-2-propanol: This could be achieved through the reaction of phenethyl alcohol with propargyl bromide in the presence of a base to form the ether linkage.

    Carbamate Formation: The hydroxyl group of the intermediate can be reacted with an isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate can undergo various chemical reactions:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The phenethyloxy and propynyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethers or carbamates.

Scientific Research Applications

[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique functional groups.

    Industry: Use in the production of polymers, coatings, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate biochemical pathways related to its functional groups, such as carbamate inhibition of cholinesterase.

Comparison with Similar Compounds

Similar Compounds

    1-Phenethyloxy-2-propanol carbamate: Lacks the propynyloxy group.

    3-(2-Propynyloxy)-2-propanol carbamate: Lacks the phenethyloxy group.

Uniqueness

[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is unique due to the combination of phenethyloxy, propynyloxy, and carbamate groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

16221-67-3

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

InChI

InChI=1S/C15H19NO4/c1-2-9-18-11-14(20-15(16)17)12-19-10-8-13-6-4-3-5-7-13/h1,3-7,14H,8-12H2,(H2,16,17)

InChI Key

GIFPZZQQRZLDRV-UHFFFAOYSA-N

SMILES

C#CCOCC(COCCC1=CC=CC=C1)OC(=O)N

Canonical SMILES

C#CCOCC(COCCC1=CC=CC=C1)OC(=O)N

Synonyms

1-(2-Phenylethoxy)-3-(2-propynyloxy)-2-propanol carbamate

Origin of Product

United States

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